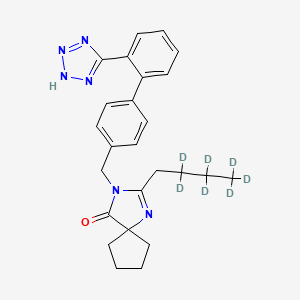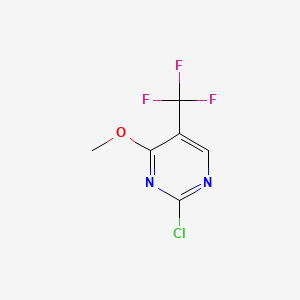
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are typically synthesized through an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” is represented by the formula C6H4ClF3N2O .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” include a molecular weight of 212.56 . It is also noted that the compound may exist as a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” is used as a reactant in the synthesis of various chemical compounds . It plays a crucial role in the formation of new bonds and the creation of novel molecules, contributing to the advancement of chemical synthesis.
Suzuki-Miyaura Coupling
This compound is involved in the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Synthesis of Aryl- and Hetarylfurocoumarins
It serves as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . These compounds have various applications in medicinal chemistry due to their biological activities.
Preparation of Xanthines
This compound is used in the preparation of xanthines via one-pot coupling with diaminouracil . Xanthines are a class of compounds that have a wide range of pharmacological activities and are used in the development of various drugs.
Investigation of Interfacial Interactions
“2-Chloro-4-(trifluoromethyl)pyrimidine” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase . This can provide valuable insights into the behavior of these compounds at biological interfaces.
Production of Crop-Protection Products
Although not directly related to “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine”, it’s worth noting that trifluoromethylpyridine derivatives, which share some structural similarities, are used in the production of several crop-protection products . This suggests potential agricultural applications for “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” and related compounds.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, influencing numerous biochemical processes .
Biochemical Pathways
Pyrimidine derivatives can influence various biochemical pathways, depending on their specific targets . For instance, they can affect the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Result of Action
The compound’s interaction with its targets could lead to various downstream effects, potentially influencing cellular functions and processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSEPOFBSZNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



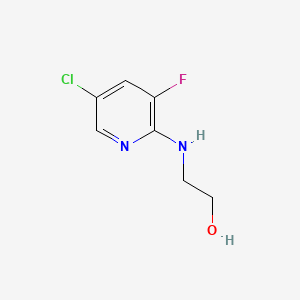
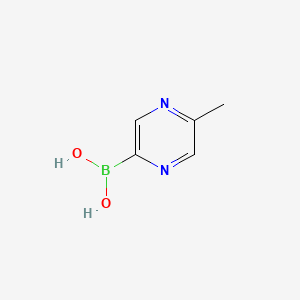
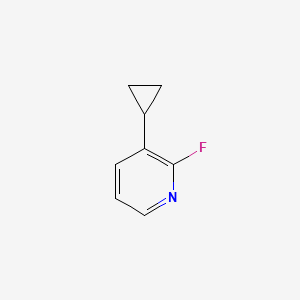
![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)


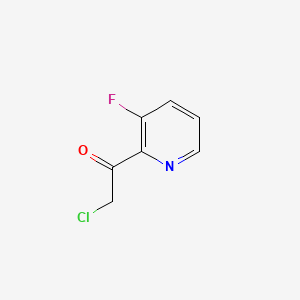
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)
![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)
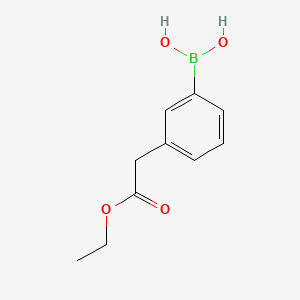
![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
